Cas no 66289-21-2 ((2r)-2-[(8s,9s,10r,13s,14s,17r)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]propanal)

(2r)-2-[(8s,9s,10r,13s,14s,17r)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]propanal structure
66289-21-2 structure
Product Name:(2r)-2-[(8s,9s,10r,13s,14s,17r)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]propanal
CAS-nummer:66289-21-2
MF:C22H32O2
MW:328.488286972046
CID:1712381
PubChem ID:91156
Update Time:2025-05-07

(2r)-2-[(8s,9s,10r,13s,14s,17r)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]propanal Chemische en fysische eigenschappen

Naam en identificatie

    • (2R)-2-[(8S,9S,10R,13S,14S,17R)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]propanal
    • (20R)-3-oxopregn-4-ene-20-carboxaldehyde
    • (20R)-3-oxopregn-4-ene-20-carbaldehyde
    • (20R)-20-Methylpregna-4-ene-3,21-dione
    • 3-oxo-23,24-dinor-chol-4-en-21-al
    • Dinorcholenaldehyde
    • Nsc9137
    • MFCD00178322
    • 2-(10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl)propanal
    • 903-30-0
    • 66289-21-2
    • 2-(10,13-dimethyl-3-oxo-2,3,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)propanal
    • NSC-9137
    • DB-015775
    • XVPJEGGIGJLDQK-UHFFFAOYSA-N
    • 20-Formylpregn-4-en-3-one
    • (2r)-2-[(8s,9s,10r,13s,14s,17r)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]propanal
    • Inchi: 1S/C22H32O2/c1-14(13-23)18-6-7-19-17-5-4-15-12-16(24)8-10-21(15,2)20(17)9-11-22(18,19)3/h12-14,17-20H,4-11H2,1-3H3
    • InChI-sleutel: XVPJEGGIGJLDQK-UHFFFAOYSA-N
    • LACHT: C(=O)1C=C2[C@](C)(CC1)[C@@]([H])1[C@]([H])([C@]([H])3[C@@](CC1)(C)[C@@]([C@](C=O)C)CC3)CC2

Berekende eigenschappen

  • Exacte massa: 328.24036
  • Monoisotopische massa: 328.240230259g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 2
  • Zware atoomtelling: 24
  • Aantal draaibare bindingen: 2
  • Complexiteit: 591
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 7
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 4.6
  • Topologisch pooloppervlak: 34.1Ų

Experimentele eigenschappen

  • PSA: 34.14
  • LogboekP: 4.96950
Aanbevolen leveranciers
Changzhou Guanjia Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Changzhou Guanjia Chemical Co., Ltd
Xiamen PinR Bio-tech Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Xiamen PinR Bio-tech Co., Ltd.
Shanghai Bent Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Shandong Feiyang Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shandong Feiyang Chemical Co., Ltd